![molecular formula C44H61N2O7P B13407950 Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a benzofuran moiety, a hydroxyphenyl group, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate typically involves multi-step organic reactionsThe phosphate group is then attached using phosphorylation reagents under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols.
科学的研究の応用
Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetate: Shares the hydroxyphenyl group but lacks the benzofuran and phosphate moieties.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.
Phosphate Esters: Compounds containing phosphate groups but with different organic backbones.
Uniqueness
Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate is unique due to its combination of a benzofuran core, hydroxyphenyl group, and phosphate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C44H61N2O7P |
|---|---|
分子量 |
760.9 g/mol |
IUPAC名 |
dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate |
InChI |
InChI=1S/C20H15O7P.2C12H23N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-12,21H,(H2,23,24,25);2*11-13H,1-10H2 |
InChIキー |
BGZNUZACPXKZRV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


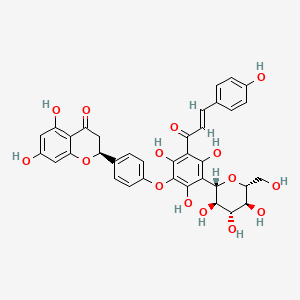
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)
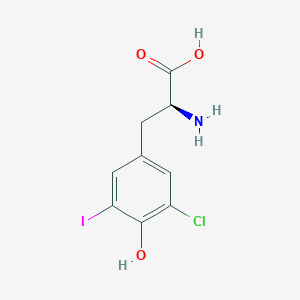
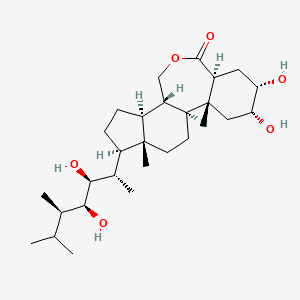

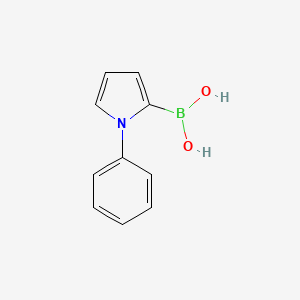
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
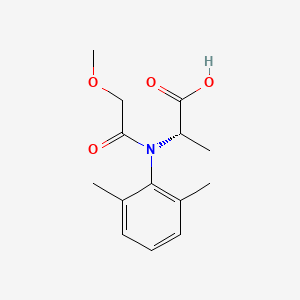
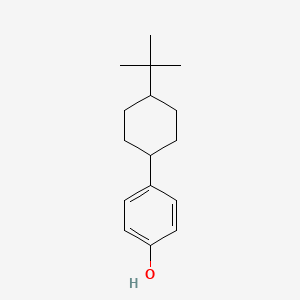
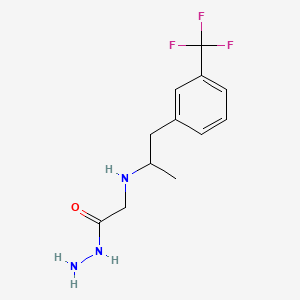
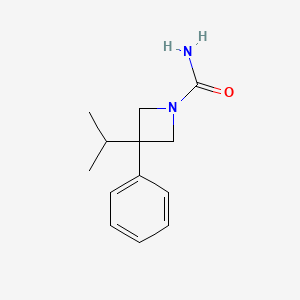
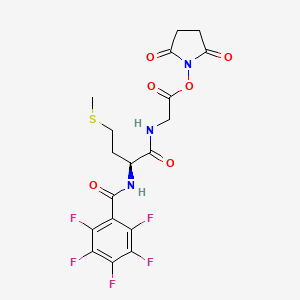
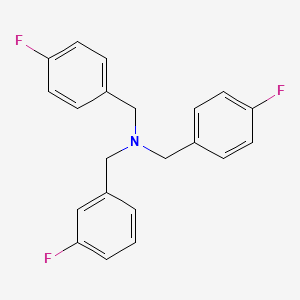
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
